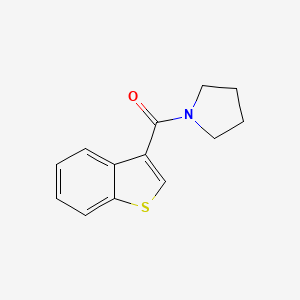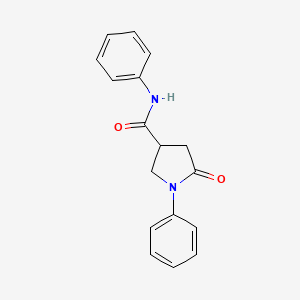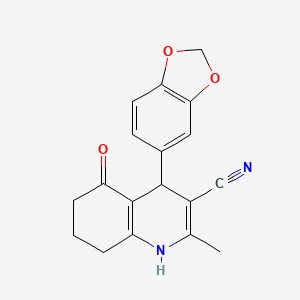![molecular formula C26H29N3O2 B5200508 8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline](/img/structure/B5200508.png)
8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PMQ in scientific literature. PMQ is a quinoline derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
Mécanisme D'action
PMQ exerts its effects by binding to sigma-1 receptors, which are located in various regions of the brain and body. Sigma-1 receptors are known to modulate various cellular processes such as calcium signaling, ion channel activity, and protein folding. By binding to sigma-1 receptors, PMQ can modulate these cellular processes and exert its effects on various physiological and biochemical pathways.
Biochemical and Physiological Effects:
PMQ has been shown to have various biochemical and physiological effects in various studies. PMQ has been shown to modulate calcium signaling pathways, which are crucial for various cellular processes such as muscle contraction, neurotransmitter release, and gene expression. PMQ has also been shown to modulate ion channel activity, which is crucial for various physiological processes such as nerve conduction and muscle contraction. PMQ has also been shown to modulate protein folding, which is crucial for various cellular processes such as protein synthesis and degradation.
Avantages Et Limitations Des Expériences En Laboratoire
PMQ has various advantages and limitations for lab experiments. One of the advantages of PMQ is its high affinity for sigma-1 receptors, which makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor modulation. PMQ also has a relatively low toxicity profile, which makes it a safe tool for use in laboratory experiments. However, one of the limitations of PMQ is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
Orientations Futures
There are various future directions for PMQ research. One potential direction is to explore the potential applications of PMQ in the field of neuroscience, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is to explore the potential applications of PMQ in the field of cancer research, particularly in the development of novel cancer therapies. Additionally, further research is needed to optimize the synthesis method of PMQ and improve its solubility in aqueous solutions.
Méthodes De Synthèse
PMQ can be synthesized using a multistep process that involves the reaction of 8-hydroxyquinoline with 4-(1-pyrrolidinylcarbonyl)phenylpiperazine. The resulting intermediate is then reacted with formaldehyde and hydrogen chloride to form PMQ. This synthesis method has been optimized by various researchers to improve the yield and purity of PMQ.
Applications De Recherche Scientifique
PMQ has been used in various scientific research studies due to its potential applications in the field of neuroscience. PMQ has been shown to have a high affinity for sigma-1 receptors, which are known to play a crucial role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. PMQ has also been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
pyrrolidin-1-yl-[4-[1-(quinolin-8-ylmethyl)piperidin-4-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c30-26(29-15-1-2-16-29)21-8-10-23(11-9-21)31-24-12-17-28(18-13-24)19-22-6-3-5-20-7-4-14-27-25(20)22/h3-11,14,24H,1-2,12-13,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXQTKPCCFTFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5200436.png)

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B5200448.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5200465.png)
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5200477.png)
![17-(2-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200485.png)
![ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate](/img/structure/B5200493.png)

![2-chloro-N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5200507.png)


![(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5200524.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-acetylphenyl)acetamide](/img/structure/B5200538.png)
